molecular formula C9H12Cl3N B2699295 [(3,4-Dichlorophenyl)methyl](ethyl)amine hydrochloride CAS No. 90389-20-1

[(3,4-Dichlorophenyl)methyl](ethyl)amine hydrochloride

Cat. No.: B2699295
CAS No.: 90389-20-1
M. Wt: 240.55
InChI Key: HASMVVHCPCKYTJ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C₉H₁₁Cl₂N•HCl and a molecular weight of 240.56 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dichlorophenyl)methylamine hydrochloride can be synthesized by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH₄) in dry diethyl ether under a nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired compound.

Industrial Production Methods

While specific industrial production methods for (3,4-Dichlorophenyl)methylamine hydrochloride are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps for purification and crystallization to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)methylamine hydrochloride is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and modulating biological activity. The presence of chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of both ethylamine and hydrochloride groups. These features confer distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-12-6-7-3-4-8(10)9(11)5-7;/h3-5,12H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASMVVHCPCKYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-20-1
Record name [(3,4-dichlorophenyl)methyl](ethyl)amine hydrochloride
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